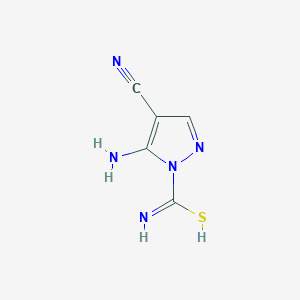

5-amino-4-cyano-1H-pyrazole-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-amino-4-cyano-1H-pyrazole-1-carbothioamide is a heterocyclic compound that contains a pyrazole ring with amino, cyano, and carbothioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-cyano-1H-pyrazole-1-carbothioamide typically involves a one-pot multicomponent reaction. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina-silica-supported manganese dioxide in water, yielding the desired product in high efficiency . Another approach involves the reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates under specific conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the one-pot synthesis and the use of recyclable catalysts suggest that these methods could be adapted for industrial-scale production. The use of environmentally benign solvents and heterogeneous catalysts further supports the feasibility of industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-cyano-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.

Cyclization Reactions: The compound can form fused heterocyclic structures through cyclization reactions.

Condensation Reactions: It can undergo condensation with aldehydes and ketones to form more complex structures

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrazine hydrate, arylidene malononitrile, and isothiocyanates. Reaction conditions often involve moderate temperatures (60-70°C) and the presence of catalysts such as zinc chloride nano-flakes .

Major Products

The major products formed from reactions involving this compound include various substituted pyrazole derivatives, which can exhibit significant biological activities .

Scientific Research Applications

Medicinal Chemistry: It has been investigated as a potential COX-2 inhibitor, showing promise in anti-inflammatory drug development.

Organic Synthesis: The compound serves as a versatile building block for the synthesis of various heterocyclic compounds.

Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-amino-4-cyano-1H-pyrazole-1-carbothioamide in biological systems involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it blocks the enzyme cyclooxygenase-2, which is responsible for the formation of pro-inflammatory prostaglandins . This inhibition reduces inflammation and pain. The compound’s structure allows it to fit into the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: This compound also contains a pyrazole ring with amino and cyano groups but differs in its substitution pattern.

5-amino-1H-pyrazole-4-carbonitrile: Similar in structure but lacks the carbothioamide group, which may affect its reactivity and biological activity.

Uniqueness

5-amino-4-cyano-1H-pyrazole-1-carbothioamide is unique due to the presence of the carbothioamide group, which can participate in additional chemical reactions and potentially enhance its biological activity. This functional group distinguishes it from other similar pyrazole derivatives and may contribute to its specific applications in medicinal chemistry and material science .

Properties

IUPAC Name |

5-amino-4-cyanopyrazole-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5S/c6-1-3-2-9-10(4(3)7)5(8)11/h2H,7H2,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNCREYHUTYEHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C#N)N)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)

![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)

![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)

![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane](/img/structure/B190203.png)